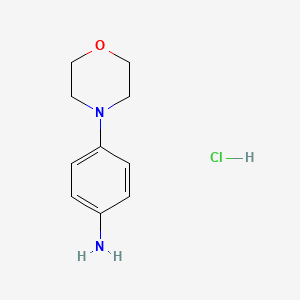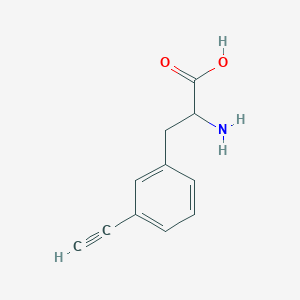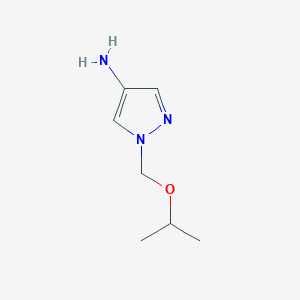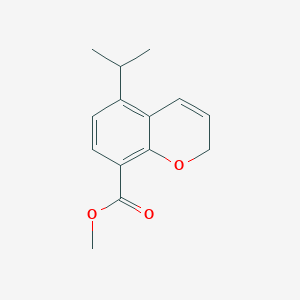
Z-D-HoLeu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-HoLeu-OH, also known by its chemical name (2S)-2-[(benzyloxy)carbonylamino]-4-methylpentanoic acid, is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-HoLeu-OH typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dicyclohexylcarbodiimide (DCC) for the coupling reaction . The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Z-D-HoLeu-OH can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Z-protecting group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the Z-group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Z-group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the free amino acid.
Aplicaciones Científicas De Investigación
Z-D-HoLeu-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein structure analysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of Z-D-HoLeu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Z-D-Leu-OH: Similar in structure but lacks the hydroxyl group.
Z-D-Val-OH: Contains a valine residue instead of leucine.
Z-D-Ile-OH: Features an isoleucine residue.
Uniqueness
Z-D-HoLeu-OH is unique due to the presence of the hydroxyl group on the leucine residue, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(2R)-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |
Clave InChI |
HCGMLYODRBTQRC-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)




![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)
![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)
